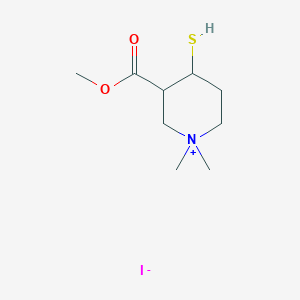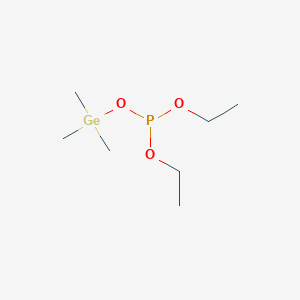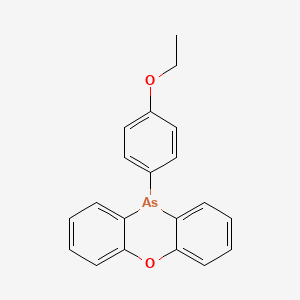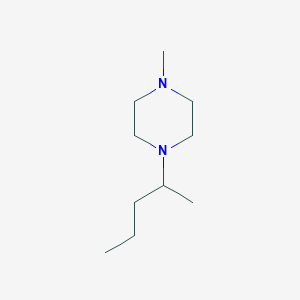
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxycarbonyl group, a dimethyl group, and a sulfanyl group, along with an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the methoxycarbonyl group through esterification reactions. The dimethyl group can be added via alkylation reactions, and the sulfanyl group is introduced through thiolation reactions. The final step involves the formation of the iodide salt by reacting the intermediate compound with an iodide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and other advanced techniques may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium fluoride can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different halides or cyanides replacing the iodide ion.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidine: Lacks the iodide ion but has a similar core structure.
4-(Methoxycarbonyl)-1,1-dimethylpiperidin-1-ium iodide: Similar but without the sulfanyl group.
3-(Methoxycarbonyl)-1,1-dimethyl-4-hydroxypiperidin-1-ium iodide: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is unique due to the presence of both the sulfanyl group and the iodide ion, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
59097-23-3 |
|---|---|
Fórmula molecular |
C9H18INO2S |
Peso molecular |
331.22 g/mol |
Nombre IUPAC |
methyl 1,1-dimethyl-4-sulfanylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H17NO2S.HI/c1-10(2)5-4-8(13)7(6-10)9(11)12-3;/h7-8H,4-6H2,1-3H3;1H |
Clave InChI |
DHSSTDKCIZEQQU-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(C(C1)C(=O)OC)S)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)



![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)



methanone](/img/structure/B14624954.png)
